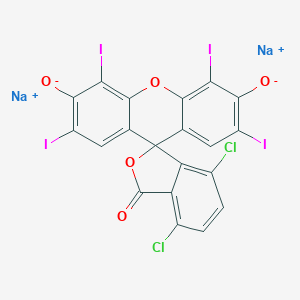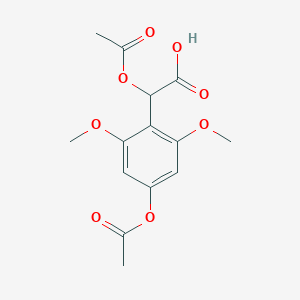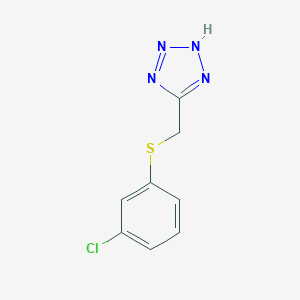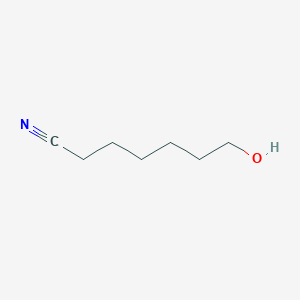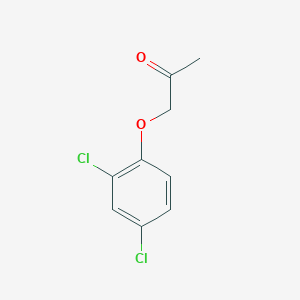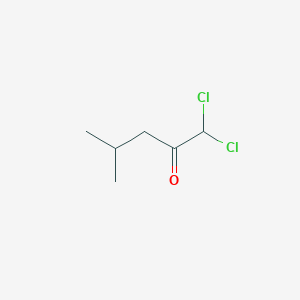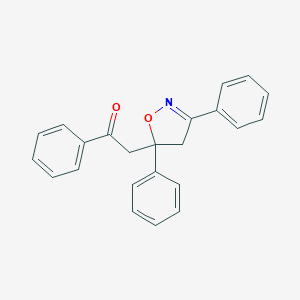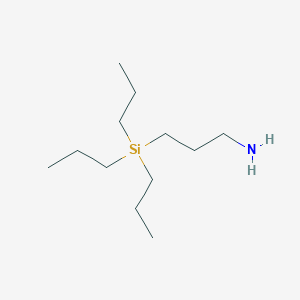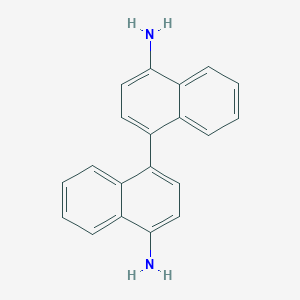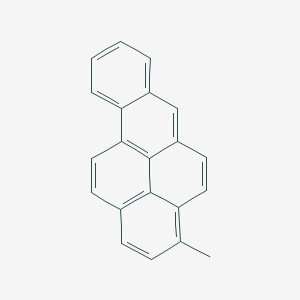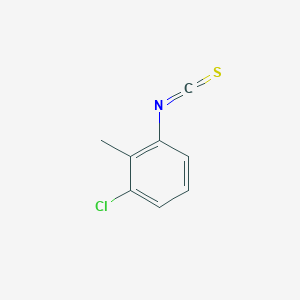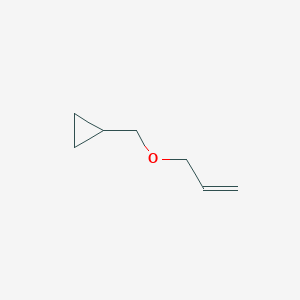
(2-Propenyloxy)methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propenyloxy)methylcyclopropane is a cyclopropane derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as allyloxymethylcyclopropane and has the chemical formula C7H10O. The purpose of
Mechanism Of Action
The mechanism of action of (2-Propenyloxy)methylcyclopropane is not well understood, but it is believed to interact with certain enzymes and proteins in the body. Studies have shown that it has the potential to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical And Physiological Effects
(2-Propenyloxy)methylcyclopropane has been shown to have various biochemical and physiological effects. It has been found to be a potent anti-inflammatory agent and has been shown to reduce inflammation in the body. Additionally, it has been found to have analgesic properties and can reduce pain in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using (2-Propenyloxy)methylcyclopropane in lab experiments is its ability to act as a chiral reagent. This makes it useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. However, one of the limitations of using (2-Propenyloxy)methylcyclopropane is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations.
Future Directions
There are several future directions for the study of (2-Propenyloxy)methylcyclopropane. One area of research is the development of new materials using (2-Propenyloxy)methylcyclopropane as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (2-Propenyloxy)methylcyclopropane and its potential applications in drug development. Finally, more research is needed to determine the safety and toxicity of (2-Propenyloxy)methylcyclopropane in humans.
Synthesis Methods
The synthesis of (2-Propenyloxy)methylcyclopropane involves the reaction of allyl bromide with cyclopropane in the presence of a strong base such as potassium tert-butoxide. The reaction yields (2-Propenyloxy)methylcyclopropane as a colorless liquid with a boiling point of 93-95°C.
Scientific Research Applications
(2-Propenyloxy)methylcyclopropane has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Additionally, (2-Propenyloxy)methylcyclopropane has been used in the development of new materials and as a reagent in organic chemistry.
properties
CAS RN |
18022-46-3 |
|---|---|
Product Name |
(2-Propenyloxy)methylcyclopropane |
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
prop-2-enoxymethylcyclopropane |
InChI |
InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,7H,1,3-6H2 |
InChI Key |
DULBLGBYHDITIN-UHFFFAOYSA-N |
SMILES |
C=CCOCC1CC1 |
Canonical SMILES |
C=CCOCC1CC1 |
synonyms |
(2-Propenyloxy)methylcyclopropane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



